Piperazine-d8 Trifluoroacetic Acid Salt
Description
Properties
CAS No. |
1246815-61-1 |
|---|---|
Molecular Formula |
C6H11F3N2O2 |
Molecular Weight |
208.21 |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriopiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10N2.C2HF3O2/c1-2-6-4-3-5-1;3-2(4,5)1(6)7/h5-6H,1-4H2;(H,6,7)/i1D2,2D2,3D2,4D2; |
InChI Key |
MZMOYVCDPQCUOP-PHHTYKMFSA-N |
SMILES |
C1CNCCN1.C(=O)(C(F)(F)F)O |
Synonyms |
Piperazine-2,2,3,3,5,5,6,6-d8 Trifluoroacetic Acid Salt; Ascarex D-d8 Trifluoroacetic Acid Salt; Diethylenediamine-d8 Trifluoroacetic Acid Salt; Dihydro Pip Wormer-d8 Trifluoroacetic Acid Salt; Dowzene DHC-d8 Trifluoroacetic Acid Salt; Piperazinium-d |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-d8 Trifluoroacetic Acid Salt typically involves the deuteration of piperazine followed by its reaction with trifluoroacetic acid. The deuteration process can be achieved through various methods, including the use of deuterated reagents or catalysts. The reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO), methanol, or water.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process ensures high purity and yield through stringent quality control measures. The use of deuterated reagents and catalysts in a controlled environment is crucial for maintaining the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: Piperazine-d8 Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of piperazine-based compounds.
Scientific Research Applications
Piperazine-d8 Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Industry: Applied in environmental research to detect and quantify pollutants in air, water, soil, and food.
Mechanism of Action
The mechanism of action of Piperazine-d8 Trifluoroacetic Acid Salt involves its interaction with specific molecular targets. In biological systems, piperazine compounds generally act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of parasitic worms, making piperazine-based compounds effective anthelmintic agents .
Comparison with Similar Compounds
Deuterated Piperazine Salts
Deuterated piperazine derivatives are critical for isotopic tracing and reducing background interference in analytical methods.
Key Differences :
Trifluoroacetic Acid (TFA) Salts of Piperazine Derivatives
TFA salts are favored for their solubility and ease of purification.
Key Differences :
- Synthetic Utility : Piperazic acid TFA salt is used in chlorinated natural product biosynthesis, unlike Piperazine-d8 TFA Salt, which is tailored for analytical workflows .
- Thermal Stability : Deshydroxymethyl Losartan TFA Salt degrades above 40°C, whereas Piperazine-d8 TFA Salt remains stable at room temperature .
Piperazine Salts with Alternative Counterions
Counterion choice impacts crystallinity, solubility, and application scope.
Key Differences :
Structural Analogs with Functional Modifications
Substituents on the piperazine ring dictate reactivity and biological activity.
Key Differences :
Q & A
Basic Questions
Q. How is Piperazine-d8 Trifluoroacetic Acid Salt synthesized, and what analytical methods validate its purity?
- Methodology : Synthesis typically involves deuteration of the parent piperazine compound via catalytic exchange or chemical substitution, followed by salt formation with trifluoroacetic acid (TFA). For example, deuterated piperazine derivatives are often synthesized using deuterated solvents (e.g., D₂O) or deuterium gas under controlled conditions . Post-synthesis, purity is validated using:
- LC-MS : To confirm molecular weight (e.g., [M+H]⁺ at m/z corresponding to C₄D₈N₂·CF₃CO₂H) and isotopic enrichment (>98% deuterium incorporation) .
- ¹H/²H NMR : Absence of residual proton signals in the piperazine ring confirms deuteration .
- TGA/DSC : To assess hygroscopicity and thermal stability, critical for storage and handling .
Q. What are the solubility and stability considerations for this compound in aqueous buffers?
- Methodology : The TFA salt form enhances solubility in polar solvents (e.g., water, DMSO) but may precipitate in high-pH buffers due to TFA's pKa (~0.3). Stability tests should include:
- pH titration : Monitor solubility across pH 2–8 to identify optimal conditions for biological assays .
- Long-term storage : Store desiccated at -20°C to prevent hydrolysis of the TFA moiety or deuterium loss .
Q. How does the presence of TFA impact downstream biological assays?
- Methodology : TFA can interfere with cell-based assays (e.g., altering membrane permeability) or protein interactions. Mitigation strategies include:
- Buffer exchange : Use centrifugal filtration (3 kDa cutoff) to replace TFA with biocompatible salts (e.g., acetate) .
- Control experiments : Compare results with non-TFA salts (e.g., HCl) to isolate TFA-specific effects .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence pharmacokinetic or metabolic studies?
- Methodology : Deuterium alters bond dissociation energy, potentially affecting metabolic rates. Experimental design should:
- Use dual-isotope labeling : Combine Piperazine-d8 with ¹³C/¹⁵N tracers in mass spectrometry to distinguish isotopic vs. metabolic effects .
- Compare with non-deuterated analogs : Quantify differences in hepatic microsomal stability or CYP450 interactions .
Q. What crystallographic techniques resolve the structural dynamics of Piperazine-d8 TFA salts?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks and salt conformation. Key steps:
- Crystal growth : Use slow vapor diffusion (e.g., TFA salt in ethanol/water) to obtain diffraction-quality crystals .
- Data refinement : Analyze deuterium positions via neutron diffraction or isotopic substitution in SCXRD to resolve deuteration sites .
Q. How can contradictory data on TFA's environmental or biological persistence be addressed?
- Methodology : Conflicting reports on TFA's stability (e.g., environmental degradation vs. bioaccumulation) require:
- Isotopic tracing : Use ¹⁹F NMR or LC-MS/MS to track TFA degradation products in simulated environmental matrices (soil, water) .
- Cross-validation : Compare results across multiple labs using standardized protocols to reconcile discrepancies .
Q. What strategies optimize synthetic yield while minimizing deuterium loss?
- Methodology : Deuteration efficiency depends on reaction conditions. Optimization involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
